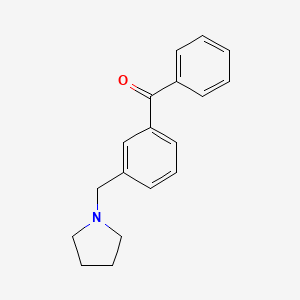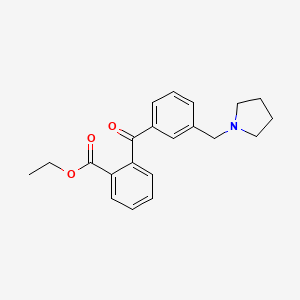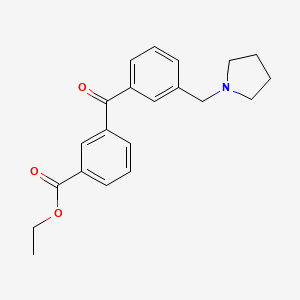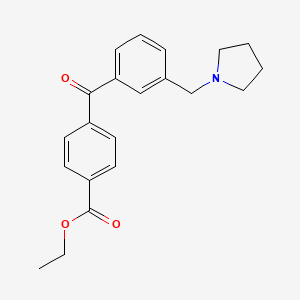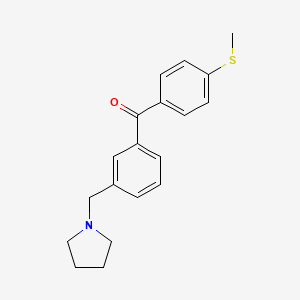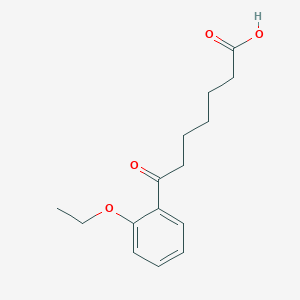
7-(2-Ethoxyphenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Ethoxyphenyl)-7-oxoheptanoic acid, also known as 7-EPO, is a naturally occurring organic compound that has been studied for its potential applications in a variety of scientific research fields. Its structure is composed of seven carbon atoms, two oxygen atoms, and one ethoxy group, with a molecular weight of 218.3 g/mol. 7-EPO is a highly versatile compound that can be used in a wide range of applications, including synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
7-(2-Ethoxyphenyl)-7-oxoheptanoic acid has a wide range of potential applications in the field of scientific research. It has been used in the synthesis of a variety of compounds, including those with anti-bacterial, anti-fungal, and anti-inflammatory properties. It has also been used in the synthesis of drugs and other compounds used in medicinal chemistry. Additionally, this compound has been used in biochemistry research, as it has been found to interact with several enzymes involved in metabolic processes, such as fatty acid oxidation and gluconeogenesis.
Mécanisme D'action
The exact mechanism of action of 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in metabolic processes, such as fatty acid oxidation and gluconeogenesis. Additionally, it has been shown to interact with certain receptors in the brain, which may be involved in its anti-inflammatory and anti-bacterial properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in metabolic processes, such as fatty acid oxidation and gluconeogenesis. Additionally, it has been found to interact with certain receptors in the brain, which may be involved in its anti-inflammatory and anti-bacterial properties. It has also been found to have anti-cancer properties, as well as anti-viral and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid in laboratory experiments has several advantages. It is a highly versatile compound that can be used to synthesize a variety of compounds, including those with anti-bacterial, anti-fungal, and anti-inflammatory properties. Additionally, it has been found to interact with certain receptors in the brain, which may be involved in its anti-inflammatory and anti-bacterial properties. However, there are some limitations to its use. For example, it is not water soluble, so it must be dissolved in a suitable solvent prior to use. Additionally, it is not as stable as some other compounds, so it must be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid in scientific research. For example, further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies could be conducted to explore its potential applications in the development of new drugs or other compounds. Finally, further studies could be conducted to explore its potential applications in the field of biochemistry, such as in the synthesis of enzymes or other compounds involved in metabolic processes.
Méthodes De Synthèse
7-(2-Ethoxyphenyl)-7-oxoheptanoic acid can be synthesized in a number of ways, including the use of anhydrous sodium acetate, acetic anhydride, and ethyl acetate. The most common method is the reaction of ethyl acetate with anhydrous sodium acetate in the presence of acetic anhydride in an aqueous medium. The reaction produces a mixture of this compound and its isomer, 7-oxoheptanoic acid. The mixture can then be separated by column chromatography and the desired this compound can be isolated.
Propriétés
IUPAC Name |
7-(2-ethoxyphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-19-14-10-7-6-8-12(14)13(16)9-4-3-5-11-15(17)18/h6-8,10H,2-5,9,11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFVWPPWEUFDQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645435 |
Source


|
| Record name | 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-63-4 |
Source


|
| Record name | 2-Ethoxy-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



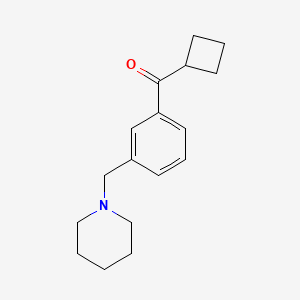
![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)
![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)
